molecular formula C7H5BrClNO3 B3215426 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene CAS No. 1160574-48-0

1-Bromo-2-chloro-3-methoxy-5-nitrobenzene

Cat. No.: B3215426
CAS No.: 1160574-48-0
M. Wt: 266.47
InChI Key: XLEYFYAFKHSBEB-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-methoxy-5-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and nitro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Halogenation: Sequential introduction of bromine and chlorine atoms.

    Methoxylation: Introduction of a methoxy group.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-bromo-2-chloro-3-methoxy-5-aminobenzene.

    Oxidation: Formation of 1-bromo-2-chloro-3-carboxy-5-nitrobenzene.

Scientific Research Applications

1-Bromo-2-chloro-3-methoxy-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The electrophilic nature of the bromine and chlorine atoms allows for nucleophilic attack, leading to substitution reactions. The nitro group can undergo reduction, affecting the electronic properties of the benzene ring and influencing subsequent reactions.

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Comparison: 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups, which significantly influence its reactivity and chemical behavior. This combination of substituents makes it a versatile intermediate in organic synthesis compared to its simpler analogs.

Properties

IUPAC Name

1-bromo-2-chloro-3-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEYFYAFKHSBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270745
Record name 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-48-0
Record name 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-3-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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